6-bromoisoquinolin-4-olhydrochloride
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Overview
Description
6-Bromoisoquinolin-4-olhydrochloride is a chemical compound that belongs to the class of isoquinolines, which are nitrogen-containing heterocyclic compounds. Isoquinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position on the isoquinoline ring, with an additional hydrochloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromoisoquinolin-4-olhydrochloride typically involves the bromination of isoquinoline derivatives. One common method includes the use of 2-alkynyl benzyl azides, which undergo an electrocyclic reaction catalyzed by palladium to selectively afford 4-bromoisoquinoline. The reaction is carried out in the presence of palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN) .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using similar catalytic systems. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Bromoisoquinolin-4-olhydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce carbonyl or alkyl derivatives.
Scientific Research Applications
6-Bromoisoquinolin-4-olhydrochloride has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes .
Mechanism of Action
The mechanism of action of 6-bromoisoquinolin-4-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interact with DNA gyrase or topoisomerase, enzymes involved in DNA replication, thereby exhibiting antimicrobial activity .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyl group at the 4th position but differ in the overall structure and substitution pattern.
6-Bromoquinolin-4-ol: This compound is closely related but lacks the hydrochloride group.
Uniqueness: 6-Bromoisoquinolin-4-olhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and hydroxyl groups on the isoquinoline ring, along with the hydrochloride group, makes it a versatile compound for various applications.
Properties
IUPAC Name |
6-bromoisoquinolin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO.ClH/c10-7-2-1-6-4-11-5-9(12)8(6)3-7;/h1-5,12H;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLGHBCNWYNCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CC(=C2C=C1Br)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.51 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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